(R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is systematically named according to IUPAC guidelines. The parent structure is phenol, with a substituent at the ortho (C2) position consisting of a 1-amino-2,2,2-trifluoroethyl group. The stereochemical descriptor (R) specifies the configuration of the chiral center at the carbon bearing the amino and trifluoroethyl groups. The hydrochloride salt indicates protonation of the amino group, forming an ammonium chloride moiety.
Molecular Formula : $$ \text{C}8\text{H}9\text{ClF}_3\text{NO} $$
Molecular Weight : 227.61 g/mol.
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Phenol ring | $$ \text{C}6\text{H}5\text{O} $$ | Aromatic backbone with hydroxyl |
| 1-Amino-2,2,2-trifluoroethyl | $$ \text{C}2\text{H}4\text{F}_3\text{N} $$ | Chiral substituent at C2 |
| Hydrochloride | $$ \text{HCl} $$ | Counterion for ammonium charge |
The trifluoroethyl group introduces significant electronegativity, while the ammonium chloride enhances solubility in polar solvents.
Crystal Structure and Chiral Center Configuration
The chiral center resides at the carbon atom connecting the amino group ($$-\text{NH}3^+$$) and the trifluoromethyl group ($$-\text{CF}3$$). Using the Cahn-Ingold-Prelog rules, the priority order of substituents is:
- Amino group ($$-\text{NH}_3^+$$)
- Trifluoromethyl ($$-\text{CF}_3$$)
- Phenol ring ($$-\text{C}6\text{H}4\text{OH}$$)
- Hydrogen atom
This results in an (R) configuration, as confirmed by stereochemical descriptors in SMILES and InChI notations.
Crystal Structure Insights :
While explicit X-ray diffraction data for this compound is limited, analogous fluorinated phenols exhibit monoclinic or orthorhombic systems with layered packing. Key features include:
- Space Group : Likely $$ P2_1 $$ (common for chiral molecules).
- Unit Cell Parameters : Estimated $$ a = 8.2 \, \text{Å}, b = 10.5 \, \text{Å}, c = 12.7 \, \text{Å} $$, based on similar ammonium salts.
| Feature | Description |
|---|---|
| Chiral Center | Carbon at position 1 of the ethyl chain |
| Bond Angles | $$ \angle \text{C-CF}3-\text{NH}3^+ \approx 109.5^\circ $$ (tetrahedral) |
| Torsional Effects | Restricted rotation due to trifluoromethyl |
Hydrogen Bonding Network in Solid-State Morphology
The solid-state structure is stabilized by an extensive hydrogen-bonding network involving:
- Phenolic O–H : Acts as a donor to chloride ($$ \text{Cl}^- $$) or water molecules.
- Ammonium N–H : Donates hydrogen bonds to chloride or adjacent phenol oxygen atoms.
- Chloride Ion : Accepts up to four hydrogen bonds, forming a bridging motif.
Proposed Network Architecture :
- Layers : Alternating hydrophobic (trifluoromethyl) and hydrophilic (ammonium-phenol) regions.
- Motifs :
- $$ \text{NH}_3^+ \cdots \text{Cl}^- \cdots \text{HO} $$-Phenol chains.
- $$ \text{O–H} \cdots \text{Cl}^- \cdots \text{H–N} $$ cyclic dimers.
| Interaction Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| O–H $$\cdots$$ Cl | 2.8–3.1 | 150–170 |
| N–H $$\cdots$$ O | 2.9–3.3 | 140–160 |
This network contributes to the compound’s high melting point and solubility in protic solvents.
Properties
IUPAC Name |
2-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMEBWDQLBNTM-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394822-90-2 | |
| Record name | 2-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)phenol.
Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can undergo oxidation reactions to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
(R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride serves as a building block for the synthesis of complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution.
Biology
The compound is investigated as a biochemical probe , with studies indicating its potential to modulate enzyme activity and cellular signaling pathways. Its lipophilicity enhances its ability to penetrate cell membranes.
Medicine
Research has highlighted its pharmacological properties , particularly:
- Antitumor Activity : It has shown promise as an inhibitor of receptor tyrosine kinases (RTKs), which are implicated in various cancers.
- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
Industry
In industrial applications, the compound is utilized in developing specialty chemicals and materials due to its unique chemical characteristics.
Antitumor Activity
A notable study focused on the development of selective RET inhibitors demonstrated that structural modifications similar to those in (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride enhance selectivity and potency against RET-positive tumors. This selectivity minimizes off-target effects commonly associated with broader-spectrum inhibitors .
Antibacterial Activity
In vitro evaluations have shown that related phenolic compounds exhibit significant antibacterial activity against Mycobacterium tuberculosis. This suggests that (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride could be further explored as a lead for tuberculosis treatment .
Pharmacological Properties
Research indicates several pharmacological properties:
- Antitumor Activity : Investigated for selective inhibition of RTKs in cancer therapy.
- Antimicrobial Effects : Emerging evidence points towards activity against specific bacterial strains.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, while the phenol group can participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Modifications
- (R)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine Hydrochloride (CAS: 1260618-04-9) Molecular Formula: C₉H₈ClF₆N Molecular Weight: 279.61 g/mol Key Differences: Replaces the phenol group with a trifluoromethylphenyl ring. The additional fluorine atoms increase lipophilicity and may enhance blood-brain barrier penetration. Used in receptor-binding studies due to its electron-withdrawing substituents .
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1391469-75-2)
- Molecular Formula : C₉H₈ClF₆N
- Molecular Weight : 279.61 g/mol
- Key Differences : The trifluoromethyl group is meta-substituted on the benzene ring, altering steric and electronic properties compared to the para-substituted analogue. This positional isomerism can lead to divergent pharmacological profiles .
Analogues with Functional Group Variations
- This scaffold is used in enzyme inhibition studies .
- (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile Hydrochloride (CAS: 943731-61-1) Molecular Formula: C₉H₈ClF₃N₂ Molecular Weight: 255.62 g/mol Key Differences: Replaces phenol with a benzonitrile group, enhancing electron-deficient character. The nitrile group may improve metabolic stability in vivo .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride and Analogues
*Predicted LogP values based on substituent contributions.
Structural Impact on Pharmacokinetics
- Hydrogen Bonding: The phenol group in the target compound enhances hydrogen-bonding capacity, which may improve target engagement in polar binding pockets compared to nitrile or phosphonate analogues .
Biological Activity
(R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroethyl group attached to a phenolic structure, which enhances its lipophilicity. This property facilitates its ability to cross biological membranes, allowing it to interact with various molecular targets within cells. The presence of the amino group also suggests potential for interactions with proteins and enzymes.
The mechanism of action of (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves:
- Interaction with Enzymes : The compound has been studied for its role in enzyme inhibition and modulation. Its lipophilicity allows it to penetrate cell membranes effectively, where it can influence enzyme activity.
- Receptor Modulation : It is hypothesized that the compound may interact with specific receptors, leading to various biological effects that could be beneficial in therapeutic contexts.
Pharmacological Properties
Research indicates that (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation through modulation of inflammatory pathways.
- Analgesic Properties : There is evidence supporting its potential as an analgesic agent, which could have implications for pain management.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride inhibits specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism and has potential implications in cancer treatment .
- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values were determined in comparison with standard chemotherapeutic agents, indicating significant antiproliferative activity .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, suggesting a protective role against oxidative damage .
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Comparative Synthesis Routes
| Method | Yield (%) | Enantiomeric Excess (ee%) | Key Reagent/Step |
|---|---|---|---|
| Chiral Pool Synthesis | 65 | 99.5 | (R)-Phenylglycine derivative |
| Julia Olefination | 48 | 95.2 | 2-((1-Chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole |
Q. Table 2. Recommended Analytical Conditions
Key Research Challenges
- Stereochemical Drift : During scale-up, racemization occurs at high temperatures (>80°C). Mitigate via low-temperature amidation and rapid quenching .
- Contradictory Bioactivity : Some studies report agonist activity, others antagonist effects. Probe functional selectivity (e.g., β-arrestin recruitment vs. cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
